1-溴-2-丁烯

描述

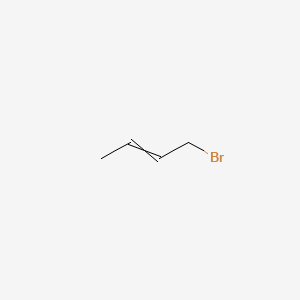

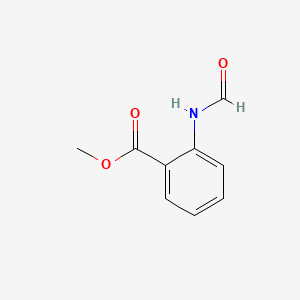

“2-Butene, 1-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as Crotyl bromide, 1-Bromo-2-butene, Crotonyl bromide, 1-Crotyl bromide, and 2-Butenyl bromide .

Synthesis Analysis

The synthesis of 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine. The process starts with the reaction of bromoethane with metal magnesium in THF to prepare a Grignard reagent. Then, paraformaldehyde is added to the Grignard reagent for a Grignard reaction. After the Grignard reaction, 2-butyn-1-ol is separated and recovered. This is then mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for a bromination reaction. The product is separated and recovered after the bromination reaction .Molecular Structure Analysis

The molecular structure of “2-Butene, 1-bromo-” can be represented by the InChI string:InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ . The molecular weight of the compound is 135.002 Da . Physical And Chemical Properties Analysis

“2-Butene, 1-bromo-” has a density of 1.3±0.1 g/cm3, a boiling point of 104.5±0.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 11.1±0.0 °C . The compound has a molar refractivity of 28.4±0.3 cm3 .科学研究应用

电化学还原

1-溴-2-丁烯的电化学还原特性已得到研究。Casado 等人 (1993) 进行的研究重点关注其在二甲基甲酰胺中汞电极上的电化学还原。他们发现 1-溴-2-丁烯经历了两个连续的单电子还原过程,由碳溴键的断裂引发,生成烯丙基自由基。本研究提供了对卤代烯烃还原机制的见解 (Casado, Culleré, Julià, & Brillas, 1993)。

羰基烯丙基化

Masuyama 等人 (1996) 探索了 1-溴-2-丁烯在醛的 γ-顺式选择性羰基烯丙基化中的应用。他们的研究表明,当 1-溴-2-丁烯与碘化亚锡和四正丁基溴化铵一起使用时,可有效生成 1-取代的顺式-2-甲基-3-丁烯-1-醇。这一发现具有合成复杂有机分子的潜在应用 (Masuyama, Kishida, & Kurusu, 1996)。

结构分析

沈 (1990) 对 1-溴-3-甲基-2-丁烯(一种密切相关的化合物)的结构和构象组成进行了电子衍射研究。本研究提供了有关类似溴化物几何参数的宝贵信息,这对于理解其化学行为至关重要 (Shen, 1990)。

有机合成中的结构单元

Westerlund、Gras 和 Carlson (2001) 研究了 1-溴-3-丁烯-2-酮(一种与 1-溴-2-丁烯结构相似的化合物)作为有机合成中的结构单元。他们的研究证明了其在形成 5 元氮杂环和碳环中的用途,表明 1-溴-2-丁烯在类似合成应用中的潜力 (Westerlund, Gras, & Carlson, 2001)。

金属表面的热化学

李和 Zaera (2005) 探索了 1-溴-2-丁烯在 Pt(111) 表面上的热化学。这项研究对于理解卤代烃在金属表面的反应至关重要,这在催化和表面化学中至关重要 (Lee & Zaera, 2005)。

作用机制

Target of Action

The primary target of 2-Butene, 1-bromo-, also known as 1-Bromobut-2-ene, is the carbon-carbon double bond (C=C) present in alkenes . The compound interacts with the π electrons of the alkene, which act as a base and extract the acidic proton of the bromine molecule .

Mode of Action

The mode of action of 1-Bromobut-2-ene involves a two-step process. In the first step, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom that is closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .

Biochemical Pathways

The interaction of 1-Bromobut-2-ene with its target leads to the addition of halogen to alkenes, which is a key step in many biochemical pathways . This reaction can lead to the formation of a variety of products, including vicinal dihalides . The specific downstream effects depend on the nature of the alkene and the conditions of the reaction .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .

Result of Action

The result of the action of 1-Bromobut-2-ene is the formation of a vicinal dihalide . This reaction is stereospecific, with the halogen and hydroxyl group in an anti position . The specific molecular and cellular effects depend on the nature of the alkene and the conditions of the reaction .

Action Environment

The action of 1-Bromobut-2-ene can be influenced by various environmental factors. For example, the presence of heat, flames, and sparks can cause the compound to react, leading to potential safety hazards . Additionally, extremes of temperature and direct sunlight can affect the stability of the compound .

安全和危害

“2-Butene, 1-bromo-” is considered hazardous. It is highly flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

1-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHMVJVHYGDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884112 | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butene, 1-bromo- | |

CAS RN |

4784-77-4 | |

| Record name | 1-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4784-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about 1-Bromobut-2-ene's reactivity in carbonyl allylation reactions?

A: 1-Bromobut-2-ene exhibits interesting regioselectivity in reactions with aldehydes mediated by Tin(II) halides. In a dichloromethane-water system, Tin(II) bromide facilitates an unusual alpha-regioselective addition of 1-Bromobut-2-ene to aldehydes, resulting in 1-substituted pent-3-en-1-ols [, ]. This selectivity is altered by the addition of tetrabutylammonium bromide (TBABr), which promotes the typical gamma-addition, yielding 1-substituted 2-methylbut-3-en-1-ols [, ].

Q2: How does the choice of Tin(II) halide and solvent affect the reaction outcome?

A: While Tin(II) chloride and bromide are ineffective with 1-chlorobut-2-ene in 1,3-dimethylimidazolidin-2-one (DMI), Tin(II) iodide promotes gamma-addition with syn selectivity []. Furthermore, adding tetrabutylammonium iodide (TBAI) accelerates the reaction and enhances this selectivity, highlighting the crucial role of the halide and solvent in directing the reaction pathway [].

Q3: Beyond carbonyl allylation, how else has 1-Bromobut-2-ene been utilized in synthesis?

A: Researchers exploring synthetic routes to bryostatins employed 1-Bromobut-2-ene in the alkylation of a dithiane monoxide []. While successful with this specific substrate, attempts to utilize more complex allylic bromides proved challenging, possibly due to competing elimination reactions [].

Q4: Is there structural information available for 1-Bromobut-2-ene?

A: Yes, spectroscopic studies have been conducted on 1-Bromobut-2-ene. Raman and infrared spectroscopy, coupled with computational methods, have provided insights into its conformational stability, barriers to internal rotation, and vibrational assignments []. These studies confirm the existence of gauche and syn conformers and offer valuable information about the molecule's structural dynamics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/no-structure.png)